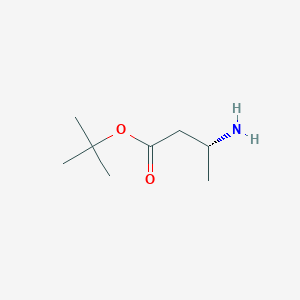

Tert-butyl (3R)-3-aminobutanoate

Vue d'ensemble

Description

Tert-butyl (3R)-3-aminobutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group and an amino group attached to a butanoate backbone

Applications De Recherche Scientifique

Tert-butyl (3R)-3-aminobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

Target of Action

Tert-butyl (3R)-3-aminobutanoate is a complex compound that interacts with various targetsThe tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Mode of Action

The mode of action of this compound is not fully understood. The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern. This reactivity is due to the crowded nature of the tert-butyl group, which can influence its interactions with other molecules

Biochemical Pathways

The tert-butyl group, a component of this compound, is known to be involved in various biochemical transformations. It has relevance in nature and its implication in biosynthetic and biodegradation pathways is well-documented . .

Result of Action

The tert-butyl group is known to exhibit a unique reactivity pattern, which can influence its interactions with other molecules and potentially lead to various cellular effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the crowded nature of the tert-butyl group can influence its reactivity and interactions with other molecules . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-aminobutanoate typically involves the esterification of (3R)-3-aminobutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl (3R)-3-aminobutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to yield the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Acyl chlorides or anhydrides are often used for amide formation.

Major Products:

Oxidation: Oximes or nitriles.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Comparaison Avec Des Composés Similaires

Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of lipid-lowering drugs.

Tert-butyl (3R)-3-hydroxybutanoate: Another ester derivative with similar structural features.

Uniqueness: Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound for research and industrial applications .

Activité Biologique

Tert-butyl (3R)-3-aminobutanoate, a derivative of 3-aminobutanoic acid, has garnered attention in biochemical research due to its potential biological activities and applications in pharmaceutical synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₇NO₂

- Molecular Weight : 159.23 g/mol

- Physical State : Clear liquid, colorless to light yellow

- Boiling Point : Approximately 207.1 °C

- Density : 0.946 g/cm³

This compound is primarily recognized for its role as a GABA analog . GABA (gamma-aminobutyric acid) is a crucial neurotransmitter in the central nervous system that mediates inhibitory neurotransmission. The compound may act by modulating GABA receptor activity, thereby influencing various neurological processes such as anxiety reduction and muscle relaxation.

Enzyme Inhibition

Recent studies have indicated that this compound may function as an inhibitor of human sirtuin 5 deacylase , an enzyme involved in metabolic regulation and aging processes. Inhibition of sirtuins is linked to therapeutic potentials for age-related diseases and metabolic disorders, suggesting that this compound could have significant implications in drug development for such conditions.

Interaction with Other Biological Targets

The compound's structure allows it to interact with various biological targets. For instance, it has been noted for potential inhibitory effects on tyrosine phosphatase 1B, a target for diabetes treatment, by affecting glucose uptake and insulin secretion pathways .

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

A study synthesized this compound and assessed its biological activity through various assays. The compound demonstrated notable inhibition of specific enzymes related to metabolic pathways, supporting its potential use in treating metabolic disorders . -

In Vitro Studies :

In vitro experiments revealed that this compound could significantly alter glucose uptake in cell cultures, indicating its role in enhancing insulin sensitivity. These findings align with the observed inhibition of tyrosine phosphatase 1B . -

Pharmacological Applications :

The compound has been explored as a precursor for synthesizing more complex molecules in pharmaceutical applications. Its unique stereochemistry provides opportunities for developing targeted therapies with fewer side effects compared to traditional treatments .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-aminopropanoate | C₇H₁₆NO₂ | One carbon shorter; different biological activity |

| Tert-butyl (3S)-3-aminobutanoate | C₈H₁₇NO₂ | Different stereochemistry; varied interactions |

| Tert-butyl glycinate | C₇H₅NO₂ | Glycine derivative; simpler structure |

The differences in stereochemistry among these compounds can significantly influence their biological activities and interactions within biological systems.

Propriétés

IUPAC Name |

tert-butyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFNZGWJTHWUMY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158849-23-1 | |

| Record name | 1,1-Dimethylethyl (3R)-3-aminobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158849-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.